molecular formula C14H20O B12801716 1-[4-(2-Methylpentyl)phenyl]ethanone CAS No. 38861-81-3

1-[4-(2-Methylpentyl)phenyl]ethanone

Cat. No.: B12801716
CAS No.: 38861-81-3
M. Wt: 204.31 g/mol
InChI Key: CYXLMTFDKRUHSW-UHFFFAOYSA-N
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Description

1-[4-(2-Methylpentyl)phenyl]ethanone is an organic compound with the molecular formula C16H22O It is a derivative of acetophenone, characterized by the presence of a phenyl group substituted with a 2-methylpentyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[4-(2-Methylpentyl)phenyl]ethanone can be synthesized through Friedel-Crafts acylation. This involves the reaction of 4-(2-methylpentyl)benzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(2-Methylpentyl)phenyl]ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of the corresponding alcohol.

Common Reagents and Conditions:

    Oxidation: KMnO4 in an alkaline medium or CrO3 in an acidic medium.

    Reduction: NaBH4 in methanol or LiAlH4 in ether.

    Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe).

Major Products:

    Oxidation: Formation of 4-(2-methylpentyl)benzoic acid.

    Reduction: Formation of 1-[4-(2-methylpentyl)phenyl]ethanol.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

1-[4-(2-Methylpentyl)phenyl]ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[4-(2-Methylpentyl)phenyl]ethanone depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary, but typically involve modulation of biochemical processes at the molecular level.

Comparison with Similar Compounds

    1-[4-(2-Methylpropyl)phenyl]ethanone: Similar structure but with a different alkyl chain length.

    1-(2,4,5-Trimethylphenyl)ethanone: Contains additional methyl groups on the phenyl ring.

    1-(2-Hydroxy-4-methoxyphenyl)ethanone: Contains hydroxyl and methoxy groups on the phenyl ring.

Properties

CAS No.

38861-81-3

Molecular Formula

C14H20O

Molecular Weight

204.31 g/mol

IUPAC Name

1-[4-(2-methylpentyl)phenyl]ethanone

InChI

InChI=1S/C14H20O/c1-4-5-11(2)10-13-6-8-14(9-7-13)12(3)15/h6-9,11H,4-5,10H2,1-3H3

InChI Key

CYXLMTFDKRUHSW-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)CC1=CC=C(C=C1)C(=O)C

Origin of Product

United States

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